molecular formula C12H12N4O3S B12008693 [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 540775-20-0

[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B12008693
CAS No.: 540775-20-0
M. Wt: 292.32 g/mol
InChI Key: MCFAKNDERAPPTQ-AWNIVKPZSA-N
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Description

[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a condensation reaction with an aldehyde, forming a Schiff base.

    Attachment of the Sulfanyl Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving the triazole ring and hydroxyphenyl group.

Medicine

Industry

In industry, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and nucleic acids. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

540775-20-0

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

2-[[4-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H12N4O3S/c1-8-14-15-12(20-7-11(18)19)16(8)13-6-9-2-4-10(17)5-3-9/h2-6,17H,7H2,1H3,(H,18,19)/b13-6+

InChI Key

MCFAKNDERAPPTQ-AWNIVKPZSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)SCC(=O)O

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)O)SCC(=O)O

Origin of Product

United States

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